tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate
Description
tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is a carbamate-protected amine derivative featuring a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, where the Boc group acts as a temporary protective moiety for amines. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) while remaining stable during basic or nucleophilic reactions . The 2-amino-3-phenylpropanoyl backbone introduces hydrophobicity and stereochemical complexity, making it valuable for constructing chiral centers in drug candidates.
Properties
CAS No. |
36261-38-8 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-16-12(18)11(15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
UEODUPODOFSNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. The process begins with the reaction of tert-butyl chloroformate with the amino acid to form the Boc-protected amino acid. This intermediate is then coupled with the appropriate amine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yields and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of Boc-protected intermediates. Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility: The phenyl group in the target compound enhances hydrophobicity, reducing aqueous solubility compared to pyrrolidinone-containing analogs (e.g., methyl (2S)-2-[(Boc)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate), which benefit from polar lactam rings .
- Stability: Boc-protected amines are stable under basic conditions but susceptible to acid hydrolysis. In contrast, tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate (CAS 153117-08-9) exhibits enhanced stability due to steric shielding of the amine .
Research Findings and Data
Stability Under Acidic Conditions
| Compound | Deprotection Time (1M HCl, 25°C) | Recovery Yield |
|---|---|---|
| This compound | 2 hours | 95% |
| Benzyl N-[2-amino-3-phenylpropanoyl]carbamate | 12 hours (H₂/Pd-C required) | 85% |
Solubility in Common Solvents
| Compound | Solubility in DMSO (mg/mL) | Solubility in Ethyl Acetate (mg/mL) |
|---|---|---|
| This compound | >50 | 30 |
| tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate | >100 | 50 |
Biological Activity
Overview
tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is a synthetic organic compound belonging to the carbamate class. Its unique structure, characterized by a tert-butyl group and an amino group linked to a phenylpropanoyl moiety, makes it a subject of interest in various fields, particularly in biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 1822566-01-7 |
| Molecular Formula | C16H25N3O3 |
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | tert-butyl N-[2-[(2-amino-3-phenylpropanoyl)amino]ethyl]carbamate |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to modulate enzyme activities through competitive inhibition or substrate mimicry. It has been shown to inhibit human neutrophil elastase and other serine proteases, which are crucial in inflammatory processes and tissue remodeling .
Biological Applications
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for various proteases, including TMPRSS2 and matriptase, which are implicated in viral entry mechanisms, particularly in SARS-CoV-2 infections . The inhibition constants () for these interactions range from low nanomolar concentrations, indicating potent biological activity.
- Therapeutic Potential : The compound is being explored as a lead candidate for drug development due to its ability to modulate biological pathways involved in inflammation and infection. Its structural features allow for significant interactions with target proteins, making it a valuable candidate in medicinal chemistry .
Case Study: Inhibition of Neutrophil Elastase
In a study focused on the synthesis of peptidomimetic inhibitors based on this compound, researchers demonstrated its efficacy against human neutrophil elastase. The synthesized compounds displayed values ranging from 2.5 to 215.9 nM, showcasing their potential as therapeutic agents in conditions characterized by excessive elastase activity .
Research on TMPRSS2 Inhibition
Another study highlighted the development of peptidomimetic inhibitors targeting TMPRSS2 for the treatment of COVID-19. The findings indicated that compounds derived from this compound effectively blocked the enzyme's activity and prevented viral entry into host cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar carbamate derivatives:
| Compound Name | (nM) | Target Enzyme |
|---|---|---|
| tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate | 150 | Neutrophil Elastase |
| tert-butyl N-[2-(benzyloxycarbonylamino)-3-phenylpropanoyl]hydrazine-carboxylate | 86.7 | Neutrophil Elastase |
| tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate | 300 | TMPRSS2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
